The compound 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic molecule belonging to the class of chromen-2-one derivatives. It features a distinctive structure characterized by a chromenone moiety substituted with methoxy and dimethyl groups, as well as an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
This compound is synthesized through various organic reactions, often involving the coupling of specific aromatic amines and chromenone derivatives. The detailed synthesis methods will be discussed further in the synthesis analysis section.
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can be classified as:
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. A common synthetic route includes:
The reaction conditions typically include:
The yields of these reactions can vary based on the purity of starting materials and reaction conditions.
The molecular formula for 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is , with a molecular weight of approximately 368.43 g/mol.
The compound's structure can be represented in various formats such as SMILES and InChI:
CC1=CC(=C(C(=O)O1)CC(=O)NCC(C=C(C)C=C(C)C)OC)C
The compound can undergo several types of chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC), and products are purified using column chromatography.
The mechanism of action for 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is thought to involve:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5